molecular formula C16H17N3O7 B11827910 phenyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate

phenyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate

Cat. No.: B11827910
M. Wt: 363.32 g/mol
InChI Key: KMCGDEAWIKNYFO-FMKGYKFTSA-N
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Description

Phenyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidinyl group, a phenyl group, and a carbohydrate moiety, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate typically involves multiple steps, including the formation of the pyrimidinyl group and the attachment of the phenyl and carbohydrate moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Phenyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various biological pathways.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of phenyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific context of its use, such as its role in inhibiting or activating certain enzymes or signaling pathways .

Comparison with Similar Compounds

Phenyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H17N3O7

Molecular Weight

363.32 g/mol

IUPAC Name

phenyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C16H17N3O7/c20-8-10-12(21)13(22)14(26-10)19-7-6-11(17-15(19)23)18-16(24)25-9-4-2-1-3-5-9/h1-7,10,12-14,20-22H,8H2,(H,17,18,23,24)/t10-,12-,13-,14-/m1/s1

InChI Key

KMCGDEAWIKNYFO-FMKGYKFTSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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